[1,2,4]Triazolo[1,5-a]pyrazine
Overview
Description
1,2,4-Triazolo[1,5-a]pyrazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. It is characterized by the fusion of triazole and pyrazine rings, which provides a unique chemical structure that can be exploited for various biological activities. The compound and its derivatives have been extensively studied due to their potential therapeutic applications and their role as key intermediates in the synthesis of various active heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrazine derivatives can be achieved through different synthetic routes. For instance, a one-pot synthesis method has been developed for the creation of oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines, which are of interest as energetic materials. This method involves the reaction of dichlorofurazano[3,4-b]pyrazine with tetrazoles to produce polynitrated compounds with potential use as explosives . Another approach involves the regioselective one-pot synthesis of chiral tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrazine derivatives is characterized by the presence of nitrogen atoms in the triazole and pyrazine rings, which can participate in various chemical reactions. The presence of these heteroatoms also contributes to the electronic properties of the compounds, influencing their reactivity and interaction with biological targets .
Chemical Reactions Analysis
1,2,4-Triazolo[1,5-a]pyrazine derivatives can undergo various chemical reactions due to the reactivity of the nitrogen atoms in their structure. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves a multi-step process starting from phenylacetonitriles, leading to compounds with anticonvulsant activity . Additionally, the reactivity of aliphatic and aromatic hydrazides with chloro substituents of dichloropyrido[2,3-b]pyrazine has been exploited to create nonxanthine adenosine receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. For example, the introduction of polynitro groups in the synthesis of energetic materials significantly affects their burning rate and explosive properties . The lipophilicity and pharmacokinetic properties of these derivatives can be tailored by modifying the substituents, as demonstrated in the development of selective brain-penetrant phosphodiesterase 2 (PDE2) inhibitors .
Scientific Research Applications
Synthesis and Intermediate Applications
[1,2,4]Triazolo[1,5-a]pyrazine derivatives are pivotal in synthesizing various small molecule anticancer drugs. For instance, 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine is synthesized through a series of steps including substitution, acylation, cyclization, and chlorination reactions, yielding a significant 76.57% total yield (Zhang et al., 2019). Similarly, another derivative, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, synthesized from commercially available 2,3-dichloropyrazine, serves as an important intermediate in various biologically active compounds, achieving an 80.04% total yield (Zhang et al., 2019).
Advanced Drug Development
These derivatives play a crucial role in medicinal chemistry. A novel [1,2,4]triazolo[1,5-a]pyrazine core coupled with terminal acetylenes showed potent in vitro and in vivo activities against adenosine A(2A) receptor, particularly effective in a mouse catalepsy model and a 6-hydroxydopamine-lesioned rat model (Yao et al., 2005). Another example is the pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, acting as potent PDE2/PDE10 inhibitors with potential for brain penetration (Rombouts et al., 2015).
Versatility in Organic and Medicinal Chemistry
The triazolo[4,3-a]pyrazine scaffold is an essential building block in organic synthesis, serving as a key template for developing various therapeutic agents. Its diverse structure allows for the synthesis of different compounds containing active heterocyclic rings (Jethava et al., 2020). This versatility extends to the development of novel and potent compounds exhibiting broad cytotoxic activity against different tumor cell lines, making them potential therapeutic agents in cancer chemotherapy (Bernat et al., 2020).
Safety And Hazards
Future Directions
The potential of “[1,2,4]Triazolo[1,5-a]pyrazine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated . Future research may focus on further exploring the biological activities and potential applications of “[1,2,4]Triazolo[1,5-a]pyrazine” and its derivatives .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDJVPRVKHSWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192943 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrazine | |
CAS RN |
399-66-6 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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